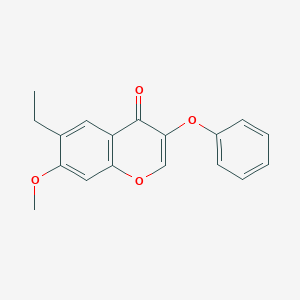
6-Ethyl-7-methoxy-3-phenoxychromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethyl-7-methoxy-3-phenoxychromen-4-one, also known as EPMC, is a synthetic compound that belongs to the class of flavonoids. It has been studied extensively for its potential as an antioxidant, anti-inflammatory, and anticancer agent.
Wirkmechanismus
Target of Action
This compound belongs to the class of oxygen-containing heterocycles and is a significant structural entity in a large class of medicinal compounds
Mode of Action
Compounds with similar structures have been known to exhibit a broad variety of remarkable biological and pharmaceutical activities . The exact interaction of this compound with its targets and
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 6-Ethyl-7-methoxy-3-phenoxychromen-4-one is its relative ease of synthesis, which makes it readily available for use in laboratory experiments. However, one of the limitations of 6-Ethyl-7-methoxy-3-phenoxychromen-4-one is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are numerous future directions for research on 6-Ethyl-7-methoxy-3-phenoxychromen-4-one. One area of interest is its potential as a therapeutic agent for the treatment of cancer, Alzheimer's disease, and cardiovascular disease. Another area of interest is its potential as a natural food additive or supplement, due to its antioxidant properties. Further research is needed to fully elucidate the mechanism of action of 6-Ethyl-7-methoxy-3-phenoxychromen-4-one and to explore its potential therapeutic applications.
Synthesemethoden
6-Ethyl-7-methoxy-3-phenoxychromen-4-one can be synthesized via a multi-step process involving the reaction of 4-hydroxycoumarin with ethyl bromoacetate, followed by the reaction of the resulting compound with sodium methoxide and phenol. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
6-Ethyl-7-methoxy-3-phenoxychromen-4-one has been the subject of numerous scientific studies due to its potential as a therapeutic agent. It has been shown to possess antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and cardiovascular disease.
Eigenschaften
IUPAC Name |
6-ethyl-7-methoxy-3-phenoxychromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c1-3-12-9-14-16(10-15(12)20-2)21-11-17(18(14)19)22-13-7-5-4-6-8-13/h4-11H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCFVXMAWVHFJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC)OC=C(C2=O)OC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2Z)-4-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-1,3-thiazol-3(2H)-yl]ethanol](/img/structure/B380439.png)
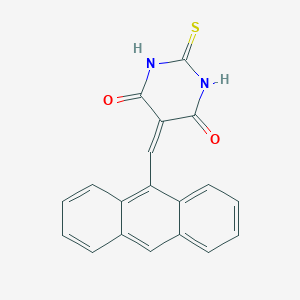
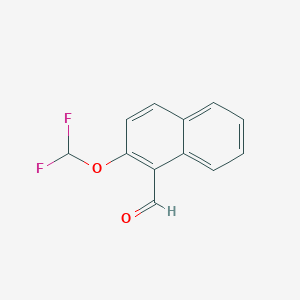
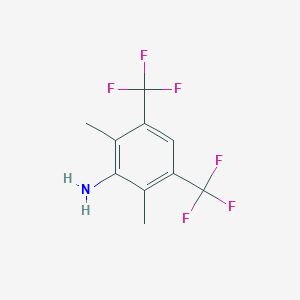
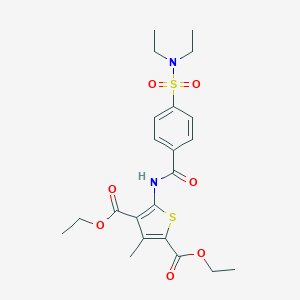
![2-(4-(Piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B380446.png)
![1-[1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl)ethanone](/img/structure/B380447.png)
![5-(4-Chlorophenyl)-4-(3-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenoxy)thieno[2,3-d]pyrimidine](/img/structure/B380452.png)
![4-Ethyl 2-methyl 3-methyl-5-{[(2-phenyl-4-quinolinyl)carbonyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B380455.png)
![7-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}-2H-chromen-2-one](/img/structure/B380457.png)
![5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B380458.png)
![2-[(1,3-benzodioxol-5-ylmethyl)sulfanyl]-5-(4-fluorophenyl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B380459.png)
![4-Ethyl 2-methyl 5-{[(acetyloxy)(phenyl)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B380460.png)
![10-[2-(3-Methoxyphenoxy)ethylsulfanyl]-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B380462.png)